molecular formula C22H19ClN2O4S3 B2784967 Methyl 3-[(2-{[2-({2-[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate CAS No. 477887-69-7

Methyl 3-[(2-{[2-({2-[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate

Cat. No.: B2784967
CAS No.: 477887-69-7
M. Wt: 507.03
InChI Key: LDKOSIYFDCGVIO-UHFFFAOYSA-N
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Description

Methyl 3-[(2-{[2-({2-[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate is a thiophene-based compound featuring a methyl ester group at the 2-position of the thiophene ring. Its structure incorporates multiple sulfur-containing functional groups, including a 4-chlorophenylsulfanyl moiety and acetylated amino linkages (inferred from and ). The molecular formula is tentatively deduced as C₁₉H₁₆ClN₂O₄S₃, with a molecular weight of approximately 481.95 g/mol (calculated based on structural analogs).

Properties

IUPAC Name

methyl 3-[[2-[2-[[2-(4-chlorophenyl)sulfanylacetyl]amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O4S3/c1-29-22(28)21-17(10-11-30-21)25-20(27)13-32-18-5-3-2-4-16(18)24-19(26)12-31-15-8-6-14(23)7-9-15/h2-11H,12-13H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKOSIYFDCGVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CSC2=CC=CC=C2NC(=O)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-[(2-{[2-({2-[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate is a synthetic compound belonging to the class of thiophene derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological properties of this compound, focusing on its anticancer potential, mechanisms of action, and related therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C22H19ClN2O4S3
  • Molecular Weight : 507.03 g/mol
  • CAS Number : [insert CAS number if available]

The compound contains multiple functional groups, including thiophene and chlorophenyl moieties, which are known for enhancing biological activity through various mechanisms.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound]. Research indicates that compounds in this class can induce cytotoxicity in various cancer cell lines.

  • Mechanism of Action :
    • Apoptosis Induction : The compound has been shown to trigger intrinsic apoptotic pathways in cancer cells. This includes phosphatidylserine externalization, reactive oxygen species (ROS) generation, and mitochondrial depolarization, leading to programmed cell death .
    • Kinase Inhibition : It is suggested that the compound may inhibit specific kinases involved in cancer cell proliferation and survival, although further studies are needed to elucidate the exact targets .

Other Biological Activities

In addition to its anticancer effects, thiophene derivatives are noted for a range of other biological activities:

  • Anti-inflammatory Effects : Compounds with thiophene structures have demonstrated anti-inflammatory properties, which may contribute to their therapeutic potential in various diseases .
  • Antimicrobial Activity : Thiophene derivatives exhibit significant antimicrobial effects against a variety of pathogens, making them candidates for further development as antimicrobial agents .

Case Studies and Research Findings

Several studies have evaluated the biological activity of thiophene derivatives, providing insights into their potential applications:

StudyFindings
Swain et al. (2023)Demonstrated that a novel thiophene compound induced cytotoxic effects on acute lymphoblastic leukemia (ALL) cell lines with low micromolar concentrations .
PMC Article (2018)Discussed the broad spectrum of biological activities exhibited by thiophene derivatives, including anticancer and anti-inflammatory effects .

Scientific Research Applications

Anticancer Potential
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer. The mechanisms of action may involve the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth.

Mechanisms of Action
The compound's biological effects are primarily attributed to its ability to interact with specific molecular targets within cells. Proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit protein tyrosine phosphatases, which play a crucial role in cellular signaling.
  • Receptor Modulation : It may act on various receptors, modulating signal transduction pathways that influence cellular responses.

Scientific Research Applications

Methyl 3-[(2-{[2-({2-[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate has several key applications in scientific research:

  • Medicinal Chemistry : This compound serves as a lead structure for the development of new anticancer agents. Its unique functional groups allow for modifications that can enhance potency and selectivity.
  • Biological Studies : Investigated for its potential antimicrobial properties, it shows promise against various bacterial strains, making it a candidate for further exploration in antibiotic development.
  • Material Science : Its chemical properties may be leveraged in the development of advanced materials, including organic semiconductors and coatings with specific functionalities.

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on breast cancer cells demonstrated a dose-dependent reduction in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic agent.

Case Study 2: Antimicrobial Properties

In another study, the compound was tested against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. Results indicated that it possesses significant antimicrobial activity, suggesting its potential use in developing new antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Compound Name Molecular Formula Substituents Key Features Inferred Applications
Target Compound C₁₉H₁₆ClN₂O₄S₃ 4-chlorophenylsulfanyl, acetyl-amino linkages, methyl ester Multiple sulfur bonds, chlorinated aromatic group Research chemical (structural)
Methyl 3-({2-[(2-aminophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate C₁₄H₁₄N₂O₃S₂ 2-aminophenylsulfanyl, acetyl-amino Amino group enhances polarity Synthetic intermediate
Ethyl 4-(4-chlorophenyl)-2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate C₂₅H₂₂ClN₃O₃S₂ 4-chlorophenyl, 4-methylquinolinylsulfanyl, ethyl ester Extended aromatic system (quinoline), ethyl ester Pharmacological candidate (inferred)
Methyl [(4-chlorophenyl)sulfonylamino]acetate C₁₇H₁₈ClNO₄S 4-chlorophenylsulfonyl, phenylethyl group Sulfonyl group (electron-withdrawing), phenylethyl side chain Agrochemical potential
Methyl 3-({2-[(2-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate C₂₀H₁₆Cl₂N₂O₅S₃ 2,5-dichlorophenylsulfonyl, acetyl-amino Dichlorination, sulfonamide linkage Bioactive molecule (speculative)

Key Structural and Functional Insights :

Core Heterocycle :

  • The target compound and analogs in , and 6 share a thiophene carboxylate backbone, which contrasts with triazine-based sulfonylureas (e.g., metsulfuron-methyl in ) . Thiophene derivatives often exhibit enhanced π-π stacking and redox activity compared to triazines.

Substituent Effects: Chlorophenyl Groups: The 4-chlorophenylsulfanyl group in the target compound increases lipophilicity compared to non-halogenated analogs (e.g., the aminophenyl derivative in ) . This may improve membrane permeability but reduce aqueous solubility. Sulfanyl vs.

Ester Groups :

  • Methyl esters (target compound, ) are generally more hydrolytically stable than ethyl esters (), which could influence metabolic pathways in biological systems .

For example, sulfonylurea herbicides in rely on triazine-sulfonyl linkages, whereas thiophene derivatives may target different enzymes or receptors .

Research Findings and Hypotheses :

  • Steric Considerations: The acetyl-amino linkages in the target compound may confer conformational flexibility, enabling adaptation to binding pockets, whereas rigid quinoline derivatives () might exhibit selective binding .
  • Synthetic Utility : The compound’s multiple sulfur atoms and ester groups make it a candidate for further functionalization, such as cross-coupling reactions or hydrolysis to carboxylic acids .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing Methyl 3-...carboxylate with high purity?

The synthesis involves multi-step organic reactions, including sequential sulfanyl-acetylation and coupling steps. Key steps include:

  • Amide bond formation between the thiophene core and sulfanyl-acetyl groups under controlled anhydrous conditions .
  • Solvent selection (e.g., DMF or THF) to enhance solubility and reactivity of intermediates .
  • Temperature control (typically 0–60°C) to prevent side reactions and ensure regioselectivity .
  • Purification via column chromatography or recrystallization to isolate the final product from byproducts .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the connectivity of the thiophene, phenyl, and sulfanyl-acetyl groups .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O, N-H) through characteristic absorption bands .

Q. What are common challenges in purifying this compound, and how can they be addressed?

Challenges include:

  • Low solubility of intermediates, requiring polar aprotic solvents (e.g., DMSO) .
  • Byproduct formation during coupling steps, mitigated by optimizing stoichiometry and reaction time .
  • Hygroscopicity , necessitating inert atmosphere handling during storage .

Advanced Research Questions

Q. How can contradictory data between experimental and computational structural models be resolved?

Discrepancies often arise from dynamic effects (e.g., conformational flexibility) or crystallographic disorder. Strategies include:

  • Cross-validation : Correlate NMR/IR data with Density Functional Theory (DFT)-calculated vibrational spectra .
  • X-ray crystallography : Resolve ambiguities by obtaining single-crystal structures, though challenging due to the compound’s complexity .
  • Dynamic NMR experiments : Probe rotational barriers in sulfanyl-acetyl groups to explain peak splitting .

Q. What methodologies optimize the compound’s pharmacological activity via structural modification?

  • SAR studies : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) substituents to modulate lipophilicity and target binding .
  • Bioisosteric replacements : Substitute the thiophene core with furan or pyridine rings to enhance metabolic stability .
  • Protease inhibition assays : Test modified analogs against serine hydrolases or kinases to identify lead candidates .

Q. How can reaction pathways be designed to minimize toxic byproducts during scale-up synthesis?

  • Green chemistry principles : Use water as a co-solvent to reduce waste .
  • Catalytic systems : Employ palladium or copper catalysts for efficient C-S bond formation, reducing excess reagent use .
  • In-line analytics : Implement HPLC-MS monitoring to detect and remove intermediates with genotoxic alerts .

Data Analysis and Experimental Design

Q. How should researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

  • Target identification : Use affinity chromatography or thermal shift assays to identify binding proteins .
  • Kinetic studies : Measure IC₅₀ values against purified enzymes (e.g., cyclooxygenase-2) under varied pH/temperature .
  • Metabolic profiling : Incubate with liver microsomes to identify Phase I/II metabolites via LC-MS/MS .

Q. What statistical approaches are recommended for analyzing inconsistent bioactivity data across assays?

  • Multivariate analysis : Apply principal component analysis (PCA) to distinguish assay-specific artifacts from true activity .
  • Dose-response modeling : Use nonlinear regression to account for variability in EC₅₀ determinations .
  • Blinded replicates : Minimize bias by repeating experiments with independent compound batches .

Structural and Functional Insights

Q. How do electronic properties of substituents influence the compound’s reactivity and stability?

  • Hammett analysis : Correlate substituent σ values with reaction rates (e.g., hydrolysis of the methyl ester) .
  • Computational modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .

Q. What strategies enhance the compound’s bioavailability in preclinical models?

  • Prodrug design : Replace the methyl ester with ethyl or PEGylated esters to improve solubility .
  • Nanoparticle encapsulation : Use liposomal carriers to bypass first-pass metabolism .

Tables for Key Comparisons

Q. Table 1: Comparison of Characterization Techniques

TechniqueApplicationLimitationsReference
¹H NMRConfirm proton environmentsOverlapping peaks in aromatic regions
HRMSValidate molecular formulaInsensitive to stereochemistry
X-rayResolve 3D structureRequires high-quality crystals

Q. Table 2: Structural Modifications and Bioactivity

ModificationObserved EffectReference
-Cl → -CF₃Increased COX-2 inhibition (IC₅₀ ↓ 40%)
Thiophene → FuranReduced cytotoxicity (HeLa cells)

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